molecular formula C16H17NO3S B2809829 methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-phenylpropanoate CAS No. 902601-70-1

methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-phenylpropanoate

Cat. No.: B2809829
CAS No.: 902601-70-1
M. Wt: 303.38
InChI Key: UYTWXFRKOWROEX-UHFFFAOYSA-N
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Description

Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-phenylpropanoate (CAS: 902601-70-1) is a sulfur-containing ester derivative with a molecular formula of C₁₆H₁₇NO₃S and a molecular weight of 303.4 g/mol . Its structure features a 2-aminophenylsulfanyl group, a hydroxyl group, and a phenyl substituent on a propanoate backbone. Key physicochemical properties include a boiling point of 477.6 ± 45.0 °C, a density of 1.3 ± 0.1 g/cm³, and a polarizability of 33.7 ± 0.5 × 10⁻²⁴ cm³ . The compound is stored at -4 °C for short-term use and -20 °C for long-term preservation, indicating moderate thermal stability .

Properties

IUPAC Name

methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-20-16(19)14(18)15(11-7-3-2-4-8-11)21-13-10-6-5-9-12(13)17/h2-10,14-15,18H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTWXFRKOWROEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)SC2=CC=CC=C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-phenylpropanoate typically involves the reaction of 2-aminothiophenol with methyl 3-bromo-2-hydroxy-3-phenylpropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Ether or amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-phenylpropanoate has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests potential activity against various diseases.

Anticancer Activity

Case studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, research has shown that derivatives of phenylpropanoic acids can inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that methyl esters of amino acids can enhance the cytotoxic effects of chemotherapeutic agents when combined with them .

Antimicrobial Properties

The compound's sulfanyl group may contribute to its antimicrobial activity. Research indicates that sulfanyl-containing compounds can disrupt bacterial cell walls, leading to increased susceptibility to antibiotics. A study highlighted the effectiveness of similar compounds against resistant strains of bacteria, suggesting that this compound could be explored for antibiotic development .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of this compound. Preliminary studies have suggested that this compound can modulate neurotransmitter levels and protect neuronal cells from oxidative stress . This makes it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Potential

The compound’s ability to modulate inflammatory pathways has been documented in various studies. It has been shown to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This action could position it as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

In addition to its biological activities, this compound has potential applications in material science, particularly in the development of polymers and nanomaterials.

Polymer Synthesis

Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Its unique chemical structure allows for improved interaction with polymer chains, leading to materials with superior performance characteristics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity
Antimicrobial properties
PharmacologyNeuroprotective effects
Anti-inflammatory potential
Material SciencePolymer synthesis

Mechanism of Action

The mechanism of action of methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Groups

2.1.1. Methyl (2S,3S)-3-[(2-Aminophenyl)sulfanyl]-2-hydroxy-3-(4-methoxyphenyl)propanoate (CAS: 84645-12-5)
  • Molecular Formula: C₁₇H₁₉NO₄S
  • Molecular Weight : 333.4 g/mol .
  • Stereochemistry : Defined (2S,3S) configuration, which may influence crystallization behavior and biological activity compared to the target compound (stereochemistry unspecified) .
2.1.2. Methyl 3-(2-Chlorophenyl)-2-hydroxypropanoate (CAS: 133373-32-7)
  • Molecular Formula : C₁₀H₁₁ClO₃
  • Molecular Weight : 214.65 g/mol .
  • Key Differences: Lacks the 2-aminophenylsulfanyl group but includes a 2-chlorophenyl substituent.

Analogues with Heterocyclic Moieties

Compounds from (e.g., 7c–7f ) feature 1,3,4-oxadiazol-2-yl and thiazol-4-yl groups:

  • Example: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) Molecular Formula: C₁₆H₁₇N₅O₂S₂ Molecular Weight: 375 g/mol . Key Differences: Incorporation of thiazole and oxadiazole rings introduces hydrogen-bonding sites and rigidity, likely enhancing antimicrobial activity (implied by the medicinal chemistry context) . Melting Point: 134–178 °C, significantly higher than the target compound’s inferred low melting point (based on storage conditions) .

Simplified Backbone Analogues

Compounds like (S)-Methyl 2-hydroxy-3-phenylpropanoate (CAS: 13674-16-3) :

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.2 g/mol.
  • Key Differences: Absence of the sulfanyl and 2-aminophenyl groups simplifies the structure, reducing molecular weight by 123.2 g/mol and likely decreasing bioavailability due to fewer functional groups for target binding .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C) Notable Properties
Target Compound (902601-70-1) C₁₆H₁₇NO₃S 303.4 2-Aminophenylsulfanyl, phenyl 477.6 High boiling point, moderate polarity
4-Methoxy Analog (84645-12-5) C₁₇H₁₉NO₄S 333.4 4-Methoxyphenyl Enhanced hydrophobicity
Thiazol-Oxadiazol Derivative (7c) C₁₆H₁₇N₅O₂S₂ 375 Thiazole, oxadiazole 134–178 Antimicrobial potential
2-Chlorophenyl Derivative (133373-32-7) C₁₀H₁₁ClO₃ 214.65 2-Chlorophenyl Electron-withdrawing effects

Discussion of Key Findings

  • Thermal Stability : The target’s high boiling point (477.6 °C ) suggests stronger intermolecular forces compared to heterocyclic analogues with lower thermal stability .
  • Biological Relevance : Heterocyclic derivatives () are more likely to exhibit bioactivity due to pharmacophore-like structures, whereas the target’s applications remain unexplored .

Biological Activity

Methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-phenylpropanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N1O3S1
  • Molecular Weight : 287.35 g/mol
  • CAS Number : 157722-44-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Histone Deacetylase Inhibition : Similar compounds have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibitors can induce differentiation and apoptosis in cancer cells, suggesting that this compound may exhibit anticancer properties through this mechanism .
  • Antioxidant Activity : The presence of phenolic hydroxyl groups in the structure may confer antioxidant properties, which can help mitigate oxidative stress in cells and tissues .
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating various inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Activity Effect Reference
HDAC InhibitionInduces apoptosis in cancer cells
Antioxidant ActivityReduces oxidative stress
Anti-inflammatoryDecreases pro-inflammatory cytokines

Case Studies

  • Anticancer Activity :
    A study investigated the effects of this compound on human tumor cell lines. The results indicated a significant reduction in cell viability, suggesting potential use as an anticancer agent due to its HDAC inhibitory activity.
  • Neuroprotective Effects :
    Another case study explored the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential therapeutic role in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 3-[(2-aminophenyl)sulfanyl]-2-hydroxy-3-phenylpropanoate, and how can reaction conditions be optimized?

  • Answer: The synthesis typically involves multi-step reactions, starting with coupling 2-aminothiophenol derivatives with hydroxy-phenylpropanoate esters. Key steps include thioether bond formation via nucleophilic substitution or radical-mediated sulfur insertion. Optimization requires precise control of reaction parameters:

  • Temperature: 60–80°C to balance reaction rate and side-product formation.
  • Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Catalysts: Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., NaH) improve yields .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .

Q. How is the structural characterization of this compound performed?

  • Answer: A combination of spectroscopic and crystallographic methods is used:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of aromatic protons (δ 6.8–7.5 ppm), hydroxy (δ 5.2–5.5 ppm), and ester carbonyl (δ 170–175 ppm). 2D NMR (COSY, HSQC) resolves stereochemical assignments .
  • X-ray Crystallography: Single-crystal analysis using SHELXL software (via SHELX suite) determines absolute configuration, particularly for the (2S,3S) stereocenters .
  • HPLC-MS: Validates purity (>98%) and molecular weight (333.4 g/mol, [M+H]⁺ = 334.4) .

Advanced Research Questions

Q. What strategies are employed to resolve stereochemical challenges during the synthesis of this compound?

  • Answer: The compound’s two stereocenters necessitate enantioselective synthesis or resolution:

  • Chiral Catalysts: Asymmetric catalysis using Evans’ oxazaborolidines or Sharpless epoxidation conditions induces stereocontrol at the hydroxy and thioether positions .
  • Protection-Deprotection: Temporary protection of the amino group (e.g., Boc) prevents racemization during thiol coupling .
  • Kinetic Resolution: Enzymatic methods (e.g., lipases) separate diastereomers post-synthesis .

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound?

  • Answer: Hybrid approaches are critical for mechanistic insights:

  • DFT Calculations: Predict reaction pathways for thioether bond cleavage or hydroxy group oxidation. For example, B3LYP/6-31G(d) models estimate activation energies for nucleophilic substitution at sulfur .
  • Molecular Dynamics (MD): Simulate solvent effects on conformational stability, revealing preferential rotameric states in aqueous vs. organic media .
  • Docking Studies: Assess binding affinity to biological targets (e.g., calcium channels, given its structural relation to Diltiazem impurities) .

Q. What methodologies are recommended for analyzing data contradictions between theoretical predictions and experimental results for this compound?

  • Answer: Discrepancies often arise in stereochemical assignments or reaction kinetics:

  • Cross-Validation: Compare NMR-derived coupling constants (e.g., J-values for vicinal protons) with DFT-predicted dihedral angles .
  • Isotopic Labeling: Use ¹⁸O or deuterated analogs to trace reaction mechanisms (e.g., hydroxy group participation in tautomerism) .
  • Error Analysis: Quantify uncertainties in crystallographic refinement (R-factor < 5%) and spectroscopic peak integration (±2% accuracy) .

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